(2-isocyanatoethoxy)cyclopropane
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Overview
Description
(2-isocyanatoethoxy)cyclopropane is an organic compound with the chemical formula C6H9NO2. It is characterized by the presence of an isocyanate group (-N=C=O) attached to an ethoxy group, which is further connected to a cyclopropane ring. This compound is typically a yellow liquid or solid with a distinct odor. It is relatively stable at room temperature but should be kept away from high temperatures and open flames due to its reactive nature .
Preparation Methods
Synthetic Routes and Reaction Conditions
(2-isocyanatoethoxy)cyclopropane can be synthesized through various organic synthesis pathways. One common method involves the reaction between cyclopropylmethanol and phosgene, followed by the reaction with ethylene oxide to introduce the ethoxy group. Another possible method is the reaction of cyclopropyl isocyanate with ethylene glycol .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and controlled temperature and pressure conditions to facilitate the reactions efficiently .
Chemical Reactions Analysis
Types of Reactions
(2-isocyanatoethoxy)cyclopropane undergoes various types of chemical reactions, including:
Substitution Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.
Addition Reactions: The isocyanate group can also participate in addition reactions with compounds containing active hydrogen atoms, such as water and alcohols, to form corresponding derivatives.
Common Reagents and Conditions
Common reagents used in reactions with this compound include amines, alcohols, and water. Typical reaction conditions involve moderate temperatures and the presence of catalysts to enhance reaction rates .
Major Products Formed
The major products formed from reactions involving this compound include ureas, carbamates, and other derivatives depending on the specific nucleophile used in the reaction .
Scientific Research Applications
(2-isocyanatoethoxy)cyclopropane has several applications in scientific research, including:
Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Materials Science: The compound is utilized in the development of novel materials with unique properties, such as polymers and coatings.
Biological Studies: It serves as a building block for the synthesis of biologically active molecules, aiding in the study of enzyme inhibitors and other bioactive compounds.
Mechanism of Action
The mechanism of action of (2-isocyanatoethoxy)cyclopropane primarily involves the reactivity of the isocyanate group. This group can form covalent bonds with nucleophilic sites on target molecules, leading to the formation of stable derivatives. The cyclopropane ring provides structural rigidity, which can influence the overall reactivity and stability of the compound .
Comparison with Similar Compounds
Similar Compounds
Cyclopropyl isocyanate: Similar in structure but lacks the ethoxy group.
Ethyl isocyanate: Contains an ethyl group instead of a cyclopropane ring.
Cyclopropylmethanol: Lacks the isocyanate group but has a similar cyclopropane ring structure.
Uniqueness
(2-isocyanatoethoxy)cyclopropane is unique due to the combination of the isocyanate group, ethoxy group, and cyclopropane ring. This unique structure imparts specific reactivity and stability characteristics, making it valuable in various applications .
Properties
CAS No. |
2648994-58-3 |
---|---|
Molecular Formula |
C6H9NO2 |
Molecular Weight |
127.1 |
Purity |
95 |
Origin of Product |
United States |
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